molecular formula C12H30OSi2 B1329380 Hexaethyldisiloxane CAS No. 994-49-0

Hexaethyldisiloxane

Cat. No.: B1329380
CAS No.: 994-49-0
M. Wt: 246.54 g/mol
InChI Key: WILBTFWIBAOWLN-UHFFFAOYSA-N
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Description

Hexaethyldisiloxane is an organosilicon compound with the chemical formula (C2H5)3SiOSi(C2H5)3. It is a colorless liquid that is primarily used in various industrial and research applications. The compound is known for its unique properties, including its ability to act as a silylating agent and its use in the synthesis of other organosilicon compounds .

Preparation Methods

Hexaethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of triethylsilane with silicon tetrachloride in the presence of a base. The reaction conditions typically include a temperature range of 50-100°C and a solvent such as toluene . Industrial production methods often involve the hydrolysis of silylethers and other silyl-protected functional groups .

Chemical Reactions Analysis

Hexaethyldisiloxane undergoes various chemical reactions, including:

Scientific Research Applications

Hexaethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexaethyldisiloxane involves its ability to act as a silylating agent. It reacts with hydroxyl groups in organic molecules to form silyl ethers, thereby protecting these groups from further reactions. This property is particularly useful in organic synthesis, where it helps in the selective protection and deprotection of functional groups .

Comparison with Similar Compounds

Hexaethyldisiloxane can be compared with other similar compounds such as hexamethyldisiloxane and triethylsilanol. While all these compounds are used as silylating agents, this compound is unique due to its higher molecular weight and different reactivity profile. Similar compounds include:

Properties

IUPAC Name

triethyl(triethylsilyloxy)silane
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InChI

InChI=1S/C12H30OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBTFWIBAOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061362
Record name Hexaethyldisiloxane
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Molecular Weight

246.54 g/mol
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CAS No.

994-49-0
Record name Hexaethyldisiloxane
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Record name Hexaethyldisiloxane
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Record name Hexaethyldisiloxane
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Synthesis routes and methods I

Procedure details

A solution of 205 (15 mmol) in dimethylformamide (30 mL) is cooled to 0° C. and treated with imidazole (30 mmol) and triethylsilyl chloride (20 mmol). The resultant solution is warmed to room temperature. After 12 h, the reaction mixture is poured into 300 mL of water and extracted with ether (3×40 mL). The ethereal extracts are washed with water (2×25 mL) and saturated aqueous brine (25 mL), dried over magnesium sulfate and concentrated in vacuo. The residue is purified by flash chromatography to afford 206.
[Compound]
Name
205
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
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300 mL
Type
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Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

Cyclosporin A (3.606 g, 3 mmol) was dissolved in dry pyridine (8 mL) and then DMAP (122 mg, 1 mmol) was added. The reaction mixture was cooled to 0° C. and then triethylsilyl trifluoromethanesulfonate (3.6 mmol) added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was then poured slowly into water with stirring. The precipitated triethylsilyl ether was filtered off and washed with water. The collected cake was dissolved in a minimum volume of methanol and added to a 5% citric acid solution and stirred for 30 minutes. The precipitated product was collected by filtration and washed with water until the pH of the filtrate reached that of the water. The solid triethylsilyl ether was dried at 50° C. under vacuum to give a colorless solid. Triisopropylsilyl and tert-butyldimethylsilyl protecting groups were also introduced by following an analogous procedure.
Quantity
3.606 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
122 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the resulting solution of mesylate (4) is added 4-mercaptopyridine (129 mg; 1.4 equivalents) and acetonitrile (2 ml) and stirred under ice cooling for 1 hour. The reaction mixture is poured into ice-water and adjusted at pH 6.0. The organic layer is separated, washed with aqueous sodium hydrogen carbonate and water, dried, and concentrated in vacuum to give pyridyl sulfide (7) as foamy residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129 mg
Type
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Name
ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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